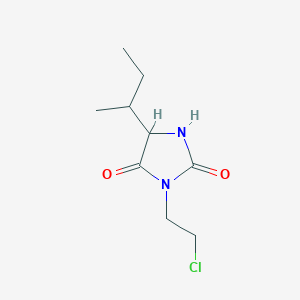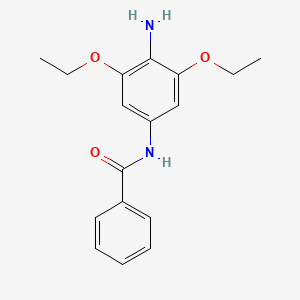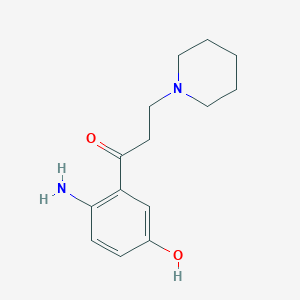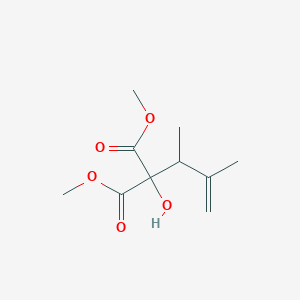
Dimethyl hydroxy(3-methylbut-3-en-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl hydroxy(3-methylbut-3-en-2-yl)propanedioate is a chemical compound with a complex structure that includes a hydroxy group, a dimethyl group, and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl hydroxy(3-methylbut-3-en-2-yl)propanedioate typically involves the reaction of dimethyl malonate with 3-methylbut-3-en-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl hydroxy(3-methylbut-3-en-2-yl)propanedioate can undergo various chemical reactions, including:
- **
Properties
CAS No. |
90161-01-6 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
dimethyl 2-hydroxy-2-(3-methylbut-3-en-2-yl)propanedioate |
InChI |
InChI=1S/C10H16O5/c1-6(2)7(3)10(13,8(11)14-4)9(12)15-5/h7,13H,1H2,2-5H3 |
InChI Key |
DKISYUGYHQZGIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C)C(C(=O)OC)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


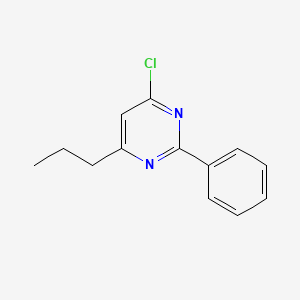
![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
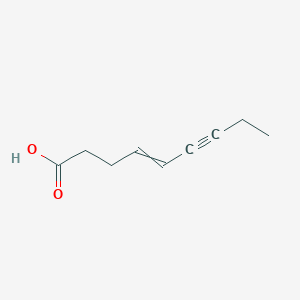
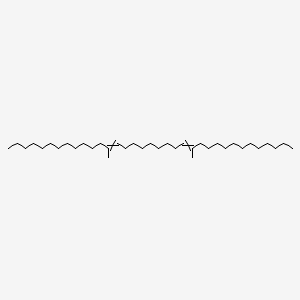
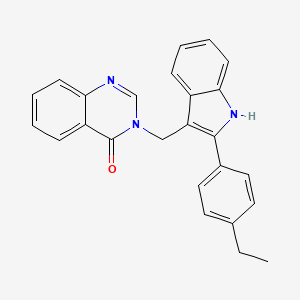
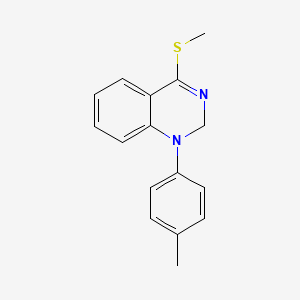
![Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane](/img/structure/B14375471.png)
![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)



